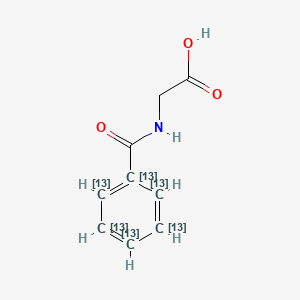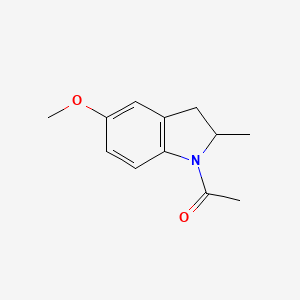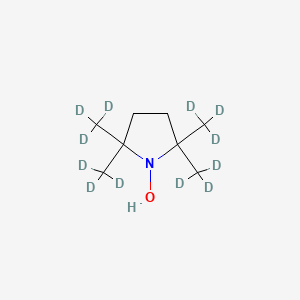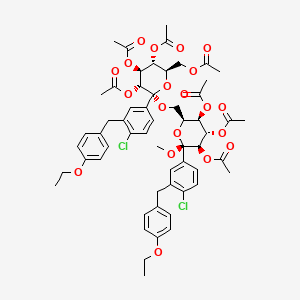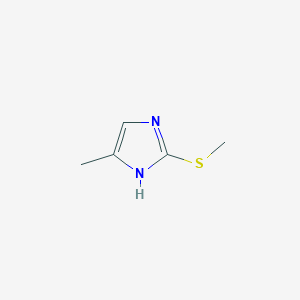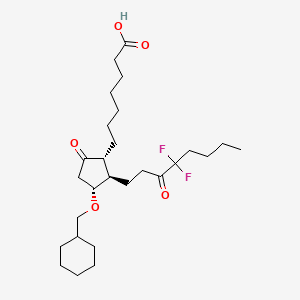
7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)heptanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)heptanoic Acid” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)heptanoic Acid” typically involves multiple steps, including the formation of the cyclopentyl ring, introduction of the cyclohexylmethoxy group, and the addition of the difluoro-oxooctyl side chain. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
“7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)heptanoic Acid” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.
科学的研究の応用
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Investigating its potential as a therapeutic agent for treating diseases or conditions.
Industry: Utilizing its unique chemical properties in the development of new materials or products.
作用機序
The mechanism of action for “7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)heptanoic Acid” would involve its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can trigger a cascade of biochemical events, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
Similar compounds might include other cyclopentyl derivatives with different substituents or other difluoro-oxooctyl compounds. Examples could be:
- “7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)pentanoic Acid”
- “7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)hexanoic Acid”
Uniqueness
The uniqueness of “7-((1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl)heptanoic Acid” lies in its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C27H44F2O5 |
|---|---|
分子量 |
486.6 g/mol |
IUPAC名 |
7-[(1R,2R,3R)-3-(cyclohexylmethoxy)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C27H44F2O5/c1-2-3-17-27(28,29)25(31)16-15-22-21(13-9-4-5-10-14-26(32)33)23(30)18-24(22)34-19-20-11-7-6-8-12-20/h20-22,24H,2-19H2,1H3,(H,32,33)/t21-,22-,24-/m1/s1 |
InChIキー |
NXMAGRRDZBVVAU-CQOQZXRMSA-N |
異性体SMILES |
CCCCC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)OCC2CCCCC2)(F)F |
正規SMILES |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OCC2CCCCC2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


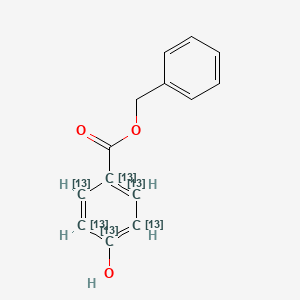
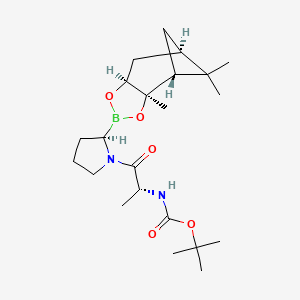

![2-[[6-Bromo-1-[(4-oxo-2-thioxo-5thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid](/img/structure/B13844058.png)

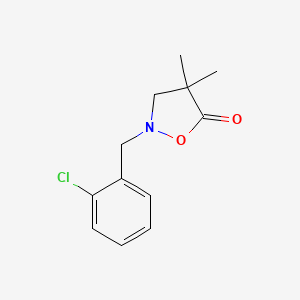
![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B13844069.png)
